2-Bromo-3-methylquinoxaline

描述

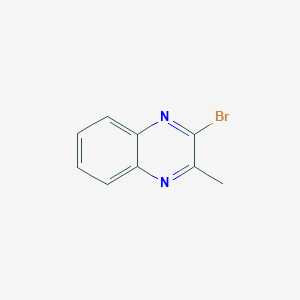

2-Bromo-3-methylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H7BrN2. It is a derivative of quinoxaline, where a bromine atom is substituted at the second position and a methyl group at the third position of the quinoxaline ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methylquinoxaline typically involves the bromination of 3-methylquinoxaline. One common method is the reaction of 3-methylquinoxaline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound often involve similar bromination reactions but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. Green chemistry approaches are also being explored to make the synthesis more environmentally friendly .

化学反应分析

Types of Reactions

2-Bromo-3-methylquinoxaline can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted quinoxalines.

Oxidation: Formation of quinoxaline carboxylic acids or aldehydes.

Reduction: Formation of dihydroquinoxalines.

科学研究应用

2-Bromo-3-methylquinoxaline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.

Materials Science: It is used in the development of organic semiconductors and optoelectronic materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

作用机制

The mechanism of action of 2-Bromo-3-methylquinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell growth. The bromine atom and the quinoxaline ring play crucial roles in its binding affinity and specificity towards molecular targets .

相似化合物的比较

Similar Compounds

2-Bromoquinoxaline: Lacks the methyl group at the third position.

3-Methylquinoxaline: Lacks the bromine atom at the second position.

2-Chloro-3-methylquinoxaline: Has a chlorine atom instead of bromine at the second position.

Uniqueness

2-Bromo-3-methylquinoxaline is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

生物活性

2-Bromo-3-methylquinoxaline is a significant compound within the quinoxaline family, known for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Overview of this compound

This compound (C9H7BrN2) is a heterocyclic compound characterized by a bromine atom at the second position and a methyl group at the third position of the quinoxaline ring. This structural configuration influences its reactivity and biological interactions, making it a valuable compound in research and development.

Target Interactions

Quinoxaline derivatives, including this compound, have been reported to interact with various biological targets, including enzymes and receptors. Notably, they exhibit activity against:

- VEGFR-2 : Several studies have shown that derivatives can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in cancer progression and angiogenesis .

- CB2 Receptors : Quinoxaline derivatives have demonstrated partial agonist activity at cannabinoid type 2 (CB2) receptors, which are implicated in pain relief and anti-inflammatory responses .

Biochemical Pathways

The biological activity of this compound involves multiple biochemical pathways:

- Apoptosis Induction : Research indicates that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, compounds derived from quinoxalines have shown to increase pro-apoptotic factors like BAX while decreasing anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : Some studies report that these compounds can arrest cell growth at specific phases of the cell cycle, particularly G2/M phase, enhancing their potential as anticancer agents .

Biological Activities

The pharmacological effects of this compound include:

- Anticancer Activity : Various studies have assessed its cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, certain synthesized derivatives exhibited IC50 values ranging from 2.1 to 9.8 µM against these cell lines, demonstrating comparable efficacy to established anticancer drugs like sorafenib .

| Compound | IC50 (µM) against HepG2 | IC50 (µM) against MCF-7 |

|---|---|---|

| 11e | 8.5 | 7.4 |

| Sorafenib | 3.4 | 2.2 |

- Antimicrobial Properties : Quinoxaline derivatives are also noted for their antibacterial and antifungal activities. They have been tested against various pathogens with promising results, indicating their potential as antimicrobial agents .

Case Studies

- VEGFR-2 Inhibition : A study synthesized a series of 3-methylquinoxalin derivatives that were evaluated for their VEGFR-2 inhibitory effects. The most active compound showed significant cytotoxicity (IC50 = 5.4 µM) and induced apoptosis by increasing caspase activity while decreasing Bcl-2 levels .

- CB2 Receptor Activation : Another study investigated the lipid accumulation inhibitory effects of quinoxaline derivatives on lipid-overloaded HepG2 cells, suggesting potential hepatoprotective effects through CB2 receptor activation .

常见问题

Q. How can researchers optimize the bromination of 3-methylquinoxaline to achieve high yields of 2-Bromo-3-methylquinoxaline?

Level: Basic (Synthesis Optimization)

Methodological Answer:

Bromination of 3-methylquinoxaline can be optimized using hydrobromic acid (HBr) or N-bromosuccinimide (NBS). For example, HBr-mediated bromination in methanol-chloroform mixtures under controlled conditions yields this compound 1,4-Dioxide with a melting point of 163–164°C and confirmed purity via NMR (δ 2.87 ppm for the methyl group) . Alternatively, NBS in acetonitrile at 60°C for 16 hours achieves regioselective bromination, with yields improved by adjusting stoichiometry and reaction time .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

Level: Basic (Structural Characterization)

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Proton NMR (e.g., δ 2.87 ppm for methyl groups) and carbon NMR to confirm substitution patterns .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, as demonstrated for analogous quinoxaline derivatives (e.g., CCDC reference: 1983315 for 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline) .

- Mass Spectrometry : High-resolution MS (e.g., M⁺ at m/z 254/256 for bromine isotopes) validates molecular weight .

Q. What mechanistic pathways are proposed for the bromination of quinoxaline derivatives, and how do substituents influence regioselectivity?

Level: Advanced (Mechanistic Studies)

Methodological Answer:

Bromination typically follows electrophilic aromatic substitution (EAS), where electron-donating groups (e.g., methyl) direct bromine to adjacent positions. For 3-methylquinoxaline, steric and electronic effects favor bromination at the 2-position. Computational studies (not directly cited in evidence) are recommended to map electron density distributions, while experimental validation via competitive reactions with substituted analogs can clarify regioselectivity trends .

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?

Level: Advanced (Data Contradiction Analysis)

Methodological Answer:

Discrepancies may arise from variations in reaction conditions (e.g., solvent purity, temperature gradients) or characterization methods. To resolve contradictions:

- Reproduce Experiments : Strictly adhere to documented protocols (e.g., HBr concentration, crystallization solvents) .

- Cross-Validate Data : Compare NMR, MS, and XRD results with literature (e.g., CAS RN cross-referencing) .

- Statistical Analysis : Use tools like ANOVA to assess yield variability across trials .

Q. What recent advances utilize this compound as a precursor in organic electronic materials?

Level: Advanced (Applications in Materials Science)

Methodological Answer:

this compound serves as a building block for π-conjugated systems. For example:

- Polymer Synthesis : Suzuki-Miyaura coupling with boronic esters creates luminescent polymers for OLEDs .

- Small-Molecule Semiconductors : Derivatives like 5,8-Dibromo-2,3-bis(aryl)quinoxalines exhibit tunable bandgaps for photovoltaic applications .

- Coordination Complexes : Metal-ligand interactions with transition metals (e.g., Pd, Pt) enable catalytic or optoelectronic functionalities .

Q. How can researchers assess the purity of this compound for sensitive applications like medicinal chemistry?

Level: Advanced (Analytical Rigor)

Methodological Answer:

Critical methods include:

- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography or gas chromatography .

- Elemental Analysis : Verify C/H/N/Br ratios (e.g., C₉H₇BrN₂ requires C: 42.35%, H: 2.74%, N: 10.98%) .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability for applications requiring high purity .

Q. What strategies mitigate decomposition risks during storage of this compound?

Level: Basic (Compound Handling)

Methodological Answer:

属性

IUPAC Name |

2-bromo-3-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJFSDXUCGYJSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21594-95-6 | |

| Record name | 2-bromo-3-methylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。